molecular formula C5H10BF3KN B8119572 Potassium (E)-3-(dimethylamino)prop-1-enyltrifluoroborate

Potassium (E)-3-(dimethylamino)prop-1-enyltrifluoroborate

Cat. No.: B8119572
M. Wt: 191.05 g/mol
InChI Key: VNGCWYNSFQFDGO-BJILWQEISA-N
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Description

Potassium;[(E)-3-(dimethylamino)prop-1-enyl]-trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in organic synthesis. The compound’s unique structure, which includes a trifluoroborate group, makes it a valuable reagent in the field of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (E)-3-(dimethylamino)prop-1-enyltrifluoroborate typically involves the reaction of boronic acids with potassium bifluoride. This reaction results in the formation of trifluoroborate salts. The general reaction conditions include:

    Reagents: Boronic acid, potassium bifluoride

    Solvent: Typically anhydrous solvents such as tetrahydrofuran (THF)

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Potassium;[(E)-3-(dimethylamino)prop-1-enyl]-trifluoroboranuide undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Palladium catalysts, bases such as potassium carbonate

    Solvent: Polar aprotic solvents like dimethylformamide (DMF)

    Temperature: Typically between 50°C to 100°C

    Reaction Time: Several hours to overnight

Major Products

The major products formed from these reactions are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Potassium;[(E)-3-(dimethylamino)prop-1-enyl]-trifluoroboranuide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceutical compounds.

    Industry: Applied in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which Potassium (E)-3-(dimethylamino)prop-1-enyltrifluoroborate exerts its effects involves the formation of a stable organotrifluoroborate anion. This anion can participate in various chemical reactions, acting as a nucleophile or an electrophile depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its role in facilitating carbon-carbon bond formation.

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium vinyltrifluoroborate

Uniqueness

Potassium;[(E)-3-(dimethylamino)prop-1-enyl]-trifluoroboranuide is unique due to its specific structure, which includes a dimethylamino group and a prop-1-enyl moiety. This structure imparts distinct reactivity and stability, making it particularly useful in specific synthetic applications where other trifluoroborates may not be as effective.

This detailed article provides a comprehensive overview of Potassium (E)-3-(dimethylamino)prop-1-enyltrifluoroborate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

potassium;[(E)-3-(dimethylamino)prop-1-enyl]-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BF3N.K/c1-10(2)5-3-4-6(7,8)9;/h3-4H,5H2,1-2H3;/q-1;+1/b4-3+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGCWYNSFQFDGO-BJILWQEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=CCN(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](/C=C/CN(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BF3KN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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